Cas no 79561-82-3 ((R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid)
(R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- Boc-4-bromo-D-phenylalanine
- Boc-p-bromo-D-Phe-OH
- N-tert-Butoxycarbonyl-4-bromophenyl-D-alanine
- Boc-D-4-Bromophe
- Boc-D-Phe(4-Br)-OH
- N-(tert-Butoxycarbonyl)-4-bromo-D-phenylalanine
- (R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- (2R)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- (R)-3-(4-BROMO-PHENYL)-2-TERT-BUTOXYCARBONYLAMINO-PROPIONIC ACID
- (R)-N-BOC-4-Bromophenylalanine
- Boc-D-4-Bromophenylalanine
- Boc-L-4-Bromophenylalanine
- N-Boc-4-bromo-D-phenylalanine
- 4-bromo-N-(tert-butoxycarbonyl)-D-phenylalanine
- AKOS016842794
- Q-101617
- J-300378
- AC-9637
- Boc-D-Phe(4-Br)-OH, >=98.0% (HPLC)
- B3945
- ULNOXUAEIPUJMK-LLVKDONJSA-N
- BOC-4'-BROMO-D-PHE
- EN300-331797
- (2R)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
- CS-W002588
- (R)-3-(4-Bromophenyl)-2-t-butoxycarbonylaminopropionic Acid
- (R)-3-(4-BROMOPHENYL)-2-(BOC-AMINO)PROPANOIC ACID
- HY-W002588
- N-tert-Butoxycarbonyl-D-4-Bromo Phenylalanine
- AS-14658
- DTXSID60427239
- BOC-D-4-BR-PHE-OH
- SCHEMBL763600
- D-Phenylalanine, 4-bromo-N-[(1,1-dimethylethoxy)carbonyl]-
- MFCD00270359
- AM82718
- (R)-3-(4-BROMOPHENYL)-2-(TERT-BUTOXYCARBONYLAMINO)PROPANOIC ACID
- PD196408
- 79561-82-3
- 4-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine (ACI)
- (2R)-3-(4-Bromophenyl)-2-[[(tert-butoxy)carbonyl]amino]propanoic acid
- N-(tert-Butoxycarbonyl)-D-4-bromophenylalanine
- (2R)-3-(4-bromophenyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid
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- MDL: MFCD00270359
- Inchi: 1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
- InChI Key: ULNOXUAEIPUJMK-LLVKDONJSA-N
- SMILES: C(C1C=CC(Br)=CC=1)[C@H](C(=O)O)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 343.04200
- Monoisotopic Mass: 343.042
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 75.6A^2
Experimental Properties
- Color/Form: White to grayish white solid
- Density: 1.5311 (rough estimate)
- Melting Point: 117.0 to 121.0 deg-C
- Boiling Point: 475.3℃ at 760 mmHg
- Flash Point: 241.2 °C
- Refractive Index: 1.6500 (estimate)
- PSA: 75.63000
- LogP: 3.36040
- Specific Rotation: -14±1° (c=1 in CH3OH)
(R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
- Safety Term:S24/25
(R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM100666-25g |
Boc-D-4-Bromophenylalanine |
79561-82-3 | 98% | 25g |
$153 | 2021-06-09 | |
| Chemenu | CM100666-100g |
Boc-D-4-Bromophenylalanine |
79561-82-3 | 98% | 100g |
$421 | 2021-06-09 | |
| Apollo Scientific | OR14557-10g |
4-Bromo-D-phenylalanine, N-BOC protected |
79561-82-3 | 98% | 10g |
£61.00 | 2023-09-01 | |
| Apollo Scientific | OR14557-25g |
4-Bromo-D-phenylalanine, N-BOC protected |
79561-82-3 | 98+% | 25g |
£41.00 | 2025-03-21 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B801951-1g |
Boc-D-Phe(4-Br)-OH |
79561-82-3 | 98% | 1g |
¥40.60 | 2022-01-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B801951-5g |
Boc-D-Phe(4-Br)-OH |
79561-82-3 | 98% | 5g |
¥103.60 | 2022-01-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B801951-25g |
Boc-D-Phe(4-Br)-OH |
79561-82-3 | 98% | 25g |
¥518.40 | 2022-01-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B801951-100g |
Boc-D-Phe(4-Br)-OH |
79561-82-3 | 98% | 100g |
¥1,940.40 | 2022-01-14 | |
| TRC | B665873-10mg |
Boc-D-Phe(4-Br)-OH |
79561-82-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B665873-50mg |
Boc-D-Phe(4-Br)-OH |
79561-82-3 | 50mg |
$ 65.00 | 2022-06-06 |
(R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
(R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid Raw materials
- Di-tert-butyl dicarbonate
- 3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
- methyl (2R)-3-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate
- 4-Bromo-D-phenylalanine
(R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid Preparation Products
(R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid Suppliers
(R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on (R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
Introduction to (R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic Acid (CAS No. 79561-82-3)
The compound (R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, identified by its CAS number 79561-82-3, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of chiral amino acids, which are crucial in the development of enantiomerically pure drugs. The presence of both a brominated aromatic ring and a protected amino group makes it a versatile intermediate in synthetic chemistry, particularly in the construction of complex molecular frameworks.
Recent advancements in medicinal chemistry have highlighted the importance of chiral auxiliaries and protecting groups in drug design. The tert-butoxycarbonyl (Boc) group in the structure serves as an effective protecting group for the amino function, allowing for selective modifications during synthetic pathways. This protection is essential for controlling reactivity and ensuring high yields in multi-step syntheses. The 4-bromophenyl moiety introduces a lipophilic and electronically tunable aromatic system, which can influence the pharmacokinetic properties of derivatives.
In the realm of drug discovery, (R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid has found applications in the synthesis of protease inhibitors and other enzyme-targeted therapeutics. Proteases play a critical role in various biological processes, including viral replication and inflammation, making them attractive targets for drug development. The chiral center at the C2 position allows for the creation of enantiomerically pure compounds, which can exhibit differential biological activity compared to their racemic counterparts.
Recent studies have demonstrated the utility of this compound in the synthesis of novel kinase inhibitors. Kinases are enzymes that regulate cellular processes such as proliferation, differentiation, and survival, and their dysregulation is implicated in numerous diseases, including cancer. By leveraging the structural features of (R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, researchers have developed lead compounds that show promising activity against specific kinases. These efforts are part of a broader trend toward rational drug design, where structural modifications are guided by computational modeling and biochemical assays.
The bromine atom in the 4-bromophenyl ring provides a handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions enable the introduction of diverse substituents at various positions on the aromatic ring, expanding the chemical space available for drug discovery. Such modifications can fine-tune physicochemical properties like solubility, permeability, and metabolic stability, which are critical factors in determining drug efficacy and safety.
Another notable application of this compound is in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while overcoming their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. The Boc-protected amino acid derivative serves as a building block for constructing peptidomimetic cores with enhanced pharmacological profiles. These mimetics have shown potential in targeting receptors and enzymes involved in neurological disorders, cardiovascular diseases, and infectious diseases.
The versatility of (R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid extends to its use as a ligand in coordination chemistry. Transition metal complexes derived from this compound have been explored for their catalytic properties in organic transformations. For instance, palladium complexes featuring this ligand have been reported to facilitate cross-coupling reactions under mild conditions, highlighting its potential as a ligand design element in catalysis.
In conclusion, (R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS No. 79561-82-3) is a multifaceted compound with significant applications in pharmaceutical synthesis and drug discovery. Its structural features enable diverse functionalizations and modifications, making it a valuable intermediate for developing novel therapeutics targeting various diseases. As research continues to uncover new synthetic strategies and pharmacological applications, this compound is poised to remain an important tool in medicinal chemistry.
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